2-乙基-1,3-苯并噻唑-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

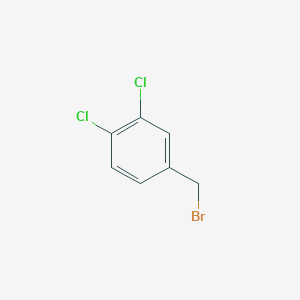

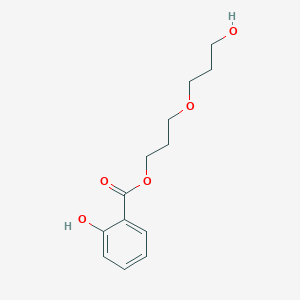

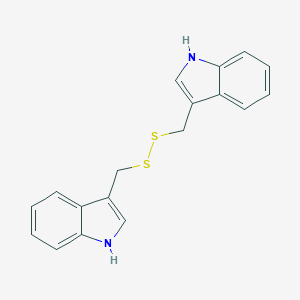

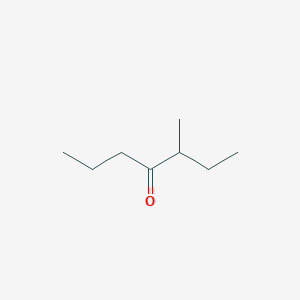

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The ethyl group at the 2-position and the carboxylic acid group at the 6-position are indicative of potential reactivity and functional group transformations that can be applied in various synthetic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the use of benzotriazole intermediates. For instance, 1-[2-Arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones and 3-benzotriazolyl-2-[2-arylthio(oxy)ethyl]-1-isoindolinones can be cyclized to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, respectively . Additionally, ethyl (benzothiazol-2-ylsulfonyl)acetate serves as a precursor for malonic ester-type syntheses of carboxylic acids and esters, showcasing the versatility of benzothiazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized using spectroscopic methods such as FTIR and NMR, as well as X-ray diffraction. Density functional theory (DFT) calculations can be used to optimize the molecular geometry and predict vibrational assignments and chemical shifts, which are often in good agreement with experimental data . The molecular electrostatic potential (MEP) map can reveal sites of hydrogen bonding and other interactions within the molecule .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including photoarylation-photoisomerization, which leads to the synthesis of compounds with photophysical properties and singlet oxygen activation capabilities . The reactivity of the benzothiazole moiety can be exploited to create a wide range of compounds, such as ethyl 2-arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates, through reactions with arylaminoisoxazolones . Furthermore, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives can yield various substituted phenyl-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the presence of substituents on the benzothiazole ring can affect the compound's solubility, melting point, and reactivity. The photophysical properties of these compounds, such as absorption and fluorescence, are determined by their electronic transitions and can be studied using UV-Vis and fluorescence spectroscopy . The hydrogen bonding capabilities of benzothiazole derivatives, as evidenced by their crystal structures, play a significant role in their solid-state properties and potential applications in materials science .

科学研究应用

合成和抗炎活性

Abignente等人(1983年)的研究调查了各种化合物的合成,包括乙基6-甲基咪唑[2,1-b]噻唑醇-5-羧酸酯和2-甲基咪唑[2,1-b]苯并噻唑醇-3-羧酸酯的衍生物,导致了包括2-乙基-1,3-苯并噻唑-6-羧酸在内的酸的产生。这些化合物被评估其抗炎、镇痛和退热活性,以及溃疡原潜力(Abignente et al., 1983)。

新化合物的合成

Chavan和Pai(2007年)合成了各种化合物,包括2-乙基-1,3-苯并噻唑-6-羧酸。他们的研究涉及从这种酸中合成N-取代-3-氯-2-氮杂环丙酮,然后对这些化合物进行了抗菌活性筛选,针对不同真菌物种的抗真菌活性(Chavan & Pai, 2007)。

苯并噻唑衍生物的合成

Shafi,Rajesh和Senthilkumar(2021年)报道了苯并噻唑衍生物的合成,包括2-乙基-1,3-苯并噻唑-6-羧酸。他们专注于创建乙基2-(哌啶-1-基)苯并[d]噻唑-6-羧酸酯,检查其化学结构和生物性质,特别是它们的抗微生物活性(Shafi, Rajesh, & Senthilkumar, 2021)。

在羧酸和酯的合成中的应用

Hussein和McGeary(2014年)使用与2-乙基-1,3-苯并噻唑-6-羧酸相关的乙基(苯并噻唑-2-基磺酰)乙酸酯,进行羧酸和酯的马隆酸酯型合成。他们的研究展示了一种合成取代羧酸的新方法,展示了苯并噻唑衍生物在有机合成中的多功能性(Hussein & McGeary, 2014)。

作用机制

Target of Action

2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . . This suggests that 2-Ethyl-1,3-benzothiazole-6-carboxylic acid may have similar targets.

Mode of Action

Benzothiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of key enzymes and interference with cellular processes .

Biochemical Pathways

Benzothiazole derivatives have been shown to affect various pathways, including those involved in the synthesis of benzothiazoles .

Result of Action

Benzothiazole derivatives have been shown to have various biological activities, including antibacterial effects .

属性

IUPAC Name |

2-ethyl-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVINKDREZDAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597746 |

Source

|

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17142-85-7 |

Source

|

| Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)